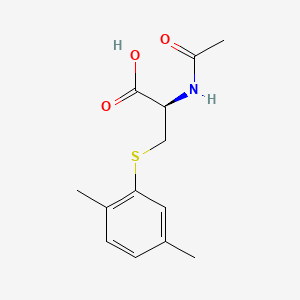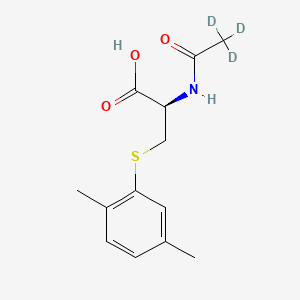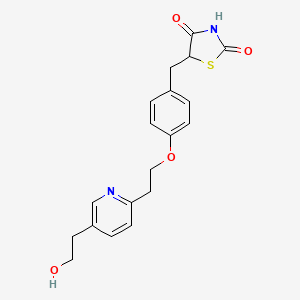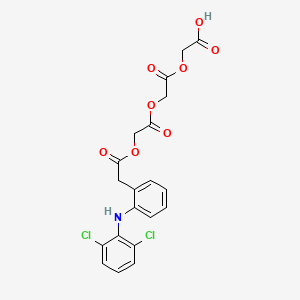
N-三苯甲基洛沙坦-d4
描述
N-Trityl Losartan-d4, also known as Trityllosartan-d4, is a highly characterized reference material. It is a derivative of Losartan, a well-known angiotensin II receptor antagonist used primarily in the treatment of hypertension. The compound has a molecular formula of C41H33D4ClN6O and a molecular weight of 669.25 g/mol . N-Trityl Losartan-d4 is used extensively in scientific research and pharmaceutical applications due to its stability and compliance with stringent regulatory standards .
科学研究应用
N-Trityl Losartan-d4 is widely used in various scientific research applications:
作用机制
Target of Action
N-Trityl Losartan-d4, also known as Trityllosartan-d4, primarily targets the angiotensin II type 1 (AT1) receptor . The AT1 receptor is a potent and selective receptor involved in the regulation of blood pressure .
Mode of Action
N-Trityl Losartan-d4 acts as an antagonist of the AT1 receptor . It prevents the binding of angiotensin II to the AT1 receptor, which is typically found in tissues like vascular smooth muscle and the adrenal gland . This interaction blocks the activity of the angiotensin I-converting enzyme (ACE) and inhibits its intracellular signaling .
Result of Action
The molecular and cellular effects of N-Trityl Losartan-d4’s action primarily involve the relaxation and dilation of blood vessels . By blocking the AT1 receptor, the compound prevents the vasoconstrictive effects of Ang II, leading to a decrease in blood pressure .
生化分析
Cellular Effects
The cellular effects of N-Trityl Losartan-d4 are not well-studied. Losartan, the parent compound, has been shown to have significant effects on cells. For instance, Losartan has been found to attenuate liver fibrosis development in rat models
Molecular Mechanism
The parent compound, Losartan, is known to block angiotensin-II type 1 receptors
Dosage Effects in Animal Models
Studies on Losartan have shown that it can attenuate steatohepatitis in obese diabetic- and insulin resistance-associated rat models
Metabolic Pathways
Losartan is known to be metabolized by cytochrome P450 enzymes into an active metabolite
准备方法
The synthesis of N-Trityl Losartan-d4 involves several steps:
Synthesis of 2-butyl-4-chloro-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl-d4]-4-yl]methyl]-1H-imidazole-5-aldehyde: This is achieved by reacting N-(triphenylmethyl)-5-(4’-bromo methyl biphenyl-2-group)tetrazole with 2-butyl-5-chloro-1H-imidazole-4-formaldehyde.
Reduction: The intermediate is then reduced using sodium borohydride to obtain crude trityl Losartan.
Purification: The crude product is refined and dried to obtain high-purity N-Trityl Losartan-d4.
Industrial production methods focus on optimizing yield and purity while minimizing energy consumption and cost .
化学反应分析
N-Trityl Losartan-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Sodium borohydride is commonly used for the reduction of intermediates during synthesis.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
相似化合物的比较
N-Trityl Losartan-d4 is unique due to its deuterated form, which provides enhanced stability and precision in analytical applications. Similar compounds include:
Losartan: The parent compound, used widely as an antihypertensive drug.
N-Trityl Losartan-D4 Carboxaldehyde: Another derivative used for analytical purposes.
Losartan EP Impurities: Various impurities related to Losartan, used for quality control in pharmaceutical production.
N-Trityl Losartan-d4 stands out due to its high purity, regulatory compliance, and suitability for a wide range of scientific and industrial applications .
属性
IUPAC Name |
[2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3/i24D,25D,26D,27D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPGGBNMTNDKEY-ZTHNUDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H37ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)






